molecular formula C6H10O5S B13061812 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid

2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid

Cat. No.: B13061812
M. Wt: 194.21 g/mol
InChI Key: YPEDSAINAMWEND-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring substituted with hydroxymethyl and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid typically involves the reaction of hydroxymethylcyclopropane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid.

    Reduction: 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    2-(Hydroxymethyl)-1-chlorocyclopropane-1-carboxylic acid: Contains a chlorine atom instead of the methanesulfonyl group, leading to different reactivity and biological properties.

Uniqueness

2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and methanesulfonyl groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10O5S

Molecular Weight

194.21 g/mol

IUPAC Name

2-(hydroxymethyl)-1-methylsulfonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O5S/c1-12(10,11)6(5(8)9)2-4(6)3-7/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

YPEDSAINAMWEND-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1CO)C(=O)O

Origin of Product

United States

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